Cas no 18979-53-8 (4-Amyloxyphenol)
4-Amyloxyphenol Chemical and Physical Properties
Names and Identifiers
-
- p-(pentyloxy)phenol
- 4-Amyloxyphenol
- 4-pentoxyphenol
- 4-(Amyloxy)phenol
- 4-n-amyloxyphenol
- 4-n-pentoxyphenol
- 4-Pentyloxyphenol
- Hydroquinone Monoamyl Ether
- Hydroquinone Monopentyl Ether
- p-Amyloxyphenol
- p-n-Pentyloxyphenol
- P-PentYl-Oxyphenol
- Amol
- Amyloxyphenol
- p-Amoxyphenol
- PENTYLOXYPHENOL
- p-n-Amyloxyphenol
- 4-N-PENTYLOXYPHENOL
- 4-(PENTYLOXY)PHENOL
- Phenol, 4-(pentyloxy)-
- Phenol, p-(pentyloxy)-
- UHM852UB1I
- p-pentyloxyphenol
- 4-pentyloxy-phenol
- PubChem13207
- 4-(Pentyloxy)phenol #
- Hydroquinone Monopentyl E
- MFCD00044283
- EN300-17211
- Z56899109
- EINECS 242-712-6
- W-107743
- HMS1786M12
- NS00026200
- AS-57662
- D84211
- UNII-UHM852UB1I
- CS-W017187
- A813359
- A0728
- AKOS001043876
- P-(N-PENTYLOXY)PHENOL
- 18979-53-8
- P-PENTOXYPHENOL
- FT-0637775
- SCHEMBL56529
- Q27291080
- DTXSID1066443
-
- MDL: MFCD00044283
- Inchi: 1S/C11H16O2/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,12H,2-4,9H2,1H3
- InChI Key: JCLFHZLOKITRCE-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)O)CCCCC
Computed Properties
- Exact Mass: 180.11500
- Monoisotopic Mass: 180.11503
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.5
- Topological Polar Surface Area: 29.5
Experimental Properties
- Color/Form: Uncertain
- Density: 1.0044 (rough estimate)
- Melting Point: 47.0 to 49.0 deg-C
- Boiling Point: 273.08°C (rough estimate)
- Flash Point: 136.7±4.8 °C
- Refractive Index: 1.5130 (estimate)
- PSA: 29.46000
- LogP: 2.96120
- Sensitiveness: Sensitive to air
- Solubility: Uncertain
4-Amyloxyphenol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Storage Condition:0-10°C
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
4-Amyloxyphenol Customs Data
- HS CODE:2909500000
- Customs Data:
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Amyloxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A135781-25g |
4-Amyloxyphenol |
18979-53-8 | ≥97.0%(GC) | 25g |
¥600.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A135781-5g |
4-Amyloxyphenol |
18979-53-8 | ≥97.0%(GC) | 5g |
¥170.90 | 2023-09-04 | |
| Alichem | A019145661-10g |
4-(Pentyloxy)phenol |
18979-53-8 | 95% | 10g |
$153.00 | 2023-09-02 | |
| Alichem | A019145661-25g |
4-(Pentyloxy)phenol |
18979-53-8 | 95% | 25g |
$310.00 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019069-25g |
4-Amyloxyphenol |
18979-53-8 | 97% | 25g |
¥753 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019069-5g |
4-Amyloxyphenol |
18979-53-8 | 97% | 5g |
¥179 | 2023-09-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A832965-25g |
4-Amyloxyphenol |
18979-53-8 | ≥97.0%(GC) | 25g |
1,768.50 | 2021-05-17 | |
| TRC | A634903-50mg |
4-Amyloxyphenol |
18979-53-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A634903-100mg |
4-Amyloxyphenol |
18979-53-8 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A634903-500mg |
4-Amyloxyphenol |
18979-53-8 | 500mg |
$ 80.00 | 2022-06-07 |
4-Amyloxyphenol Suppliers
4-Amyloxyphenol Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 4-Amyloxyphenol
Chemical Profile of 4-Amyloxyphenol (CAS No. 18979-53-8)
4-Amyloxyphenol, with the chemical formula C13H14O2 and CAS number 18979-53-8, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This aromatic ether derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both an amyl (isobutyl) group and a hydroxyl substituent on a phenolic ring imparts distinct reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The structure of 4-Amyloxyphenol features a benzene ring substituted at the para position with an amyl ether linkage and a hydroxyl group at the ortho position relative to the ether. This configuration allows for multiple reaction pathways, including nucleophilic substitution, oxidation, and coupling reactions, which are pivotal in drug development. The compound's solubility profile in organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO) further enhances its utility in synthetic protocols.
In recent years, 4-Amyloxyphenol has been explored as a precursor in the synthesis of bioactive molecules. Its amyl ether moiety can be selectively modified through various chemical transformations, enabling the introduction of additional functional groups. This flexibility has made it a candidate for developing novel therapeutic agents targeting various biological pathways. For instance, derivatives of 4-Amyloxyphenol have been investigated for their potential role in modulating enzyme activity and receptor binding interactions.
One of the most compelling aspects of 4-Amyloxyphenol is its incorporation into drug-like molecules with improved pharmacokinetic properties. Researchers have leveraged its structural framework to design compounds that exhibit enhanced bioavailability and reduced toxicity. The hydroxyl group provides a site for hydrogen bonding interactions with biological targets, while the bulky amyl group can improve metabolic stability. These features are critical for optimizing drug candidates for clinical use.
The pharmaceutical industry has shown particular interest in 4-Amyloxyphenol due to its role as an intermediate in the synthesis of antiviral and anti-inflammatory agents. Recent studies have highlighted its utility in generating derivatives that interact with viral proteases and inflammatory cytokines. By modifying the phenolic core or introducing additional functional groups, researchers have been able to fine-tune the pharmacological activity of these compounds. Such modifications have led to promising candidates for further preclinical evaluation.
Beyond pharmaceutical applications, 4-Amyloxyphenol has found utility in materials science and agrochemical research. Its ability to undergo cross-coupling reactions makes it a valuable building block for synthesizing polymers and specialty chemicals. Additionally, derivatives of this compound have been explored for their potential as antimicrobial agents, addressing growing concerns about antibiotic resistance. The versatility of 4-Amyloxyphenol underscores its importance as a synthetic intermediate across multiple scientific disciplines.
The synthesis of 4-Amyloxyphenol typically involves the reaction of p-hydroxybenzaldehyde with isobutanol under acidic conditions or through metal-catalyzed coupling reactions. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making 4-Amyloxyphenol more accessible for industrial applications. The availability of high-purity batches ensures consistent performance in downstream applications, whether in academic research or commercial drug development.
In conclusion, 4-Amyloxyphenol (CAS No. 18979-53-8) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and agrochemicals. Its unique structural features enable diverse chemical modifications, making it a cornerstone intermediate in modern synthetic chemistry. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation across multiple scientific domains.
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